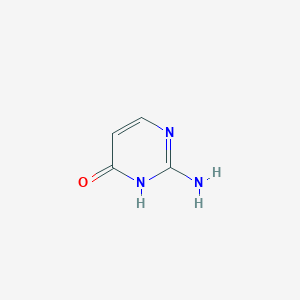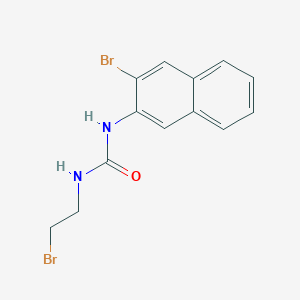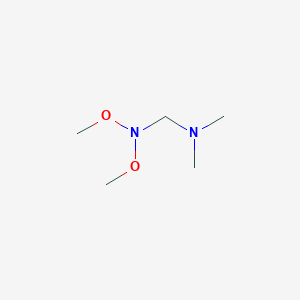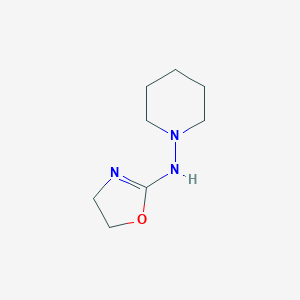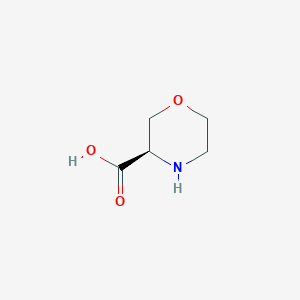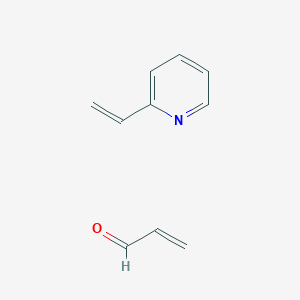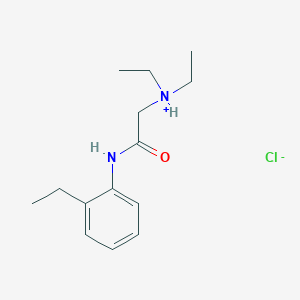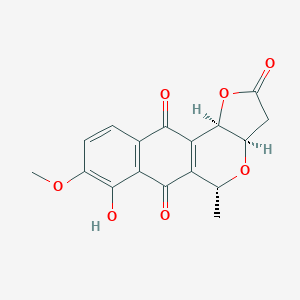
Porfina de meso-tetra(pentafluorofenil) de Pt(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PT(II) Meso-tetra(pentafluorophenyl)porphine:
Aplicaciones Científicas De Investigación
Chemistry: PT(II) Meso-tetra(pentafluorophenyl)porphine is used as a catalyst in various organic synthesis reactions, including C-H activation and cross-coupling reactions .
Biology: In biological research, this compound is employed as a probe for oxygen sensing and imaging due to its phosphorescent properties .
Medicine: The compound is explored for its potential in photodynamic therapy, where it can be used to generate reactive oxygen species to target cancer cells .
Industry: In industrial applications, PT(II) Meso-tetra(pentafluorophenyl)porphine is used in the production of pressure-sensitive paints and oxygen sensors .
Mecanismo De Acción
Target of Action
PT(II) Meso-tetra(pentafluorophenyl)porphine is a stable metalloporphyrin possessing perfluorinated phenyl groups and a platinum ligand It’s known that metalloporphyrins often interact with various biological targets, including proteins and dna, due to their ability to coordinate with different metal ions .
Mode of Action
It’s known that this compound can act as a catalyst in organic synthesis, specifically in the activation of c-h bonds . This suggests that it may interact with its targets by facilitating or enhancing certain chemical reactions.
Pharmacokinetics
It’s known that this compound is soluble in some organic solvents, such as toluene and chloroform , which may influence its absorption and distribution in biological systems.
Result of Action
PT(II) Meso-tetra(pentafluorophenyl)porphine is used as a pressure-sensitive luminophore in pressure-sensitive paints . It also works in cells measuring metabolic changes while also efficiently measuring oxygen in sol-gel matrices . This suggests that the molecular and cellular effects of this compound’s action involve changes in luminescence and oxygen levels.
Action Environment
The action, efficacy, and stability of PT(II) Meso-tetra(pentafluorophenyl)porphine can be influenced by various environmental factors. For instance, its solubility in certain organic solvents suggests that the presence and concentration of these solvents can affect its action. Furthermore, its use in pressure-sensitive paints indicates that changes in pressure can also influence its efficacy and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PT(II) Meso-tetra(pentafluorophenyl)porphine typically involves the reaction of a suitable porphyrin precursor with a platinum salt, such as platinum(II) chloride. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the platinum-porphyrin complex .
Industrial Production Methods: Industrial production of PT(II) Meso-tetra(pentafluorophenyl)porphine follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: PT(II) Meso-tetra(pentafluorophenyl)porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
Comparación Con Compuestos Similares
- Platinum(II) meso-tetraphenylporphine
- Platinum(II) meso-tetra(4-fluorophenyl)porphine
- Platinum(II) meso-tetra(4-chlorophenyl)porphine
Uniqueness: PT(II) Meso-tetra(pentafluorophenyl)porphine is unique due to its pentafluorophenyl substituents, which enhance its stability and photophysical properties compared to other platinum-porphyrin complexes. These properties make it particularly suitable for applications in oxygen sensing and photodynamic therapy .
Propiedades
Número CAS |
109781-47-7 |
|---|---|
Fórmula molecular |
C44H8F20N4Pt |
Peso molecular |
1167.6 g/mol |
Nombre IUPAC |
platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |
Clave InChI |
OXKPMKLTIJUTAM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] |
SMILES canónico |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
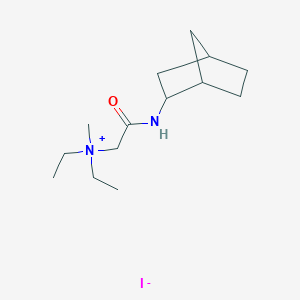
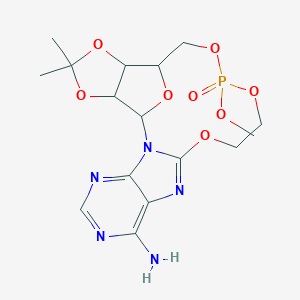
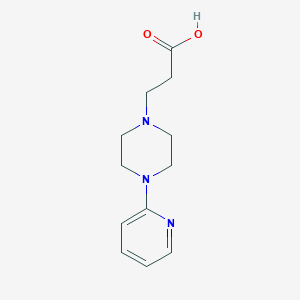
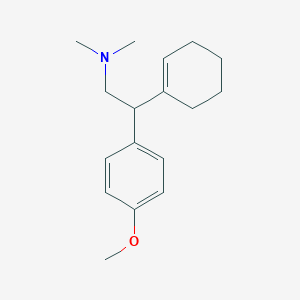
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
